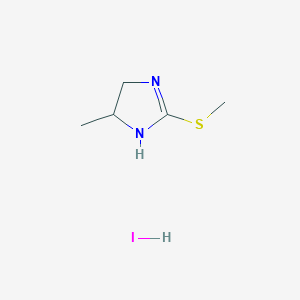

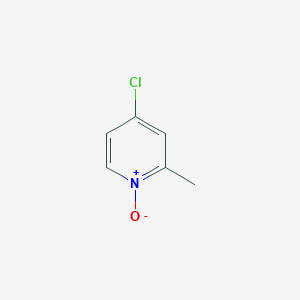

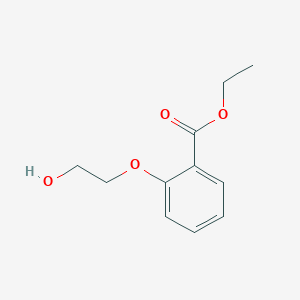

![molecular formula C20H27N B1315074 4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine CAS No. 70728-92-6](/img/structure/B1315074.png)

4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine” is a chemical compound with the molecular formula C20H26 . It is also known by other names such as 4,4’-di-t-Butylbiphenyl and 1,1’-Biphenyl, 4,4’-bis (1,1-dimethylethyl)- .

Molecular Structure Analysis

The molecular structure of “4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine” can be viewed as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

“4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine” is found to accept electrons from Li metal to give a radical anion which is highly effective in the conversion of alkyl halides to alkyllithiums .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.4204 . The melting point ranges from 126 - 130 °C . The initial boiling point and boiling range is 190 - 192 °C at 17 hPa .

Scientific Research Applications

Generation of 1,2-di(lithiomethyl)benzene

4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine is used in the generation of 1,2-di(lithiomethyl)benzene . This compound is a versatile intermediate in organic synthesis, particularly in the synthesis of biologically active compounds.

Electron Acceptance from Lithium Metal

This compound can accept electrons from lithium metal to give a radical anion . This radical anion is highly effective in the conversion of alkyl halides to alkyllithiums, which are important reagents in organic synthesis.

Production of Homoallylic Amine Derivatives

4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine is used in the production of homoallylic amine derivatives . These derivatives are valuable in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals.

Preparation of Lithium Di-tert-butylbiphenylide

This compound is used in the preparation of lithium di-tert-butylbiphenylide . This is a radical anion that is superior to sodium or lithium naphthalenides for metalation reactions, which are fundamental processes in organic synthesis.

Mechanism of Action

Target of Action

It is known to interact with lithium metal, accepting electrons to form a radical anion .

Mode of Action

4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine accepts electrons from lithium metal to form a radical anion . This radical anion is highly effective in the conversion of alkyl halides to alkyllithiums .

Biochemical Pathways

Its role in the conversion of alkyl halides to alkyllithiums suggests that it may influence pathways involving these compounds .

Pharmacokinetics

Its molecular weight is 2664204 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of the action of 4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine is the production of alkyllithiums from alkyl halides . This conversion is facilitated by the formation of a radical anion through the acceptance of electrons from lithium metal .

Action Environment

It’s worth noting that the compound’s phase change data, such as its fusion temperature, could be influenced by environmental conditions .

properties

IUPAC Name |

5-tert-butyl-2-(4-tert-butylphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N/c1-19(2,3)15-9-7-14(8-10-15)17-12-11-16(13-18(17)21)20(4,5)6/h7-13H,21H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXFKSSZPMFWAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501859 |

Source

|

| Record name | 4,4'-Di-tert-butyl[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine | |

CAS RN |

70728-92-6 |

Source

|

| Record name | 4,4'-Di-tert-butyl[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

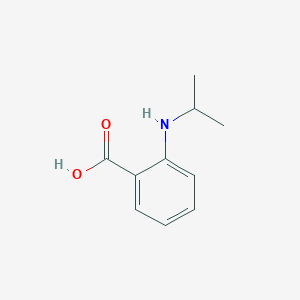

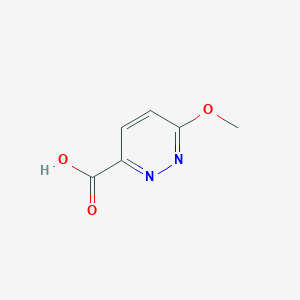

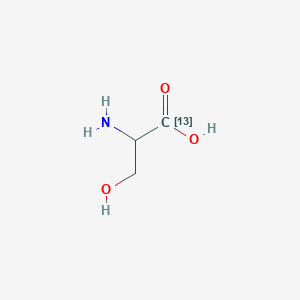

![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)

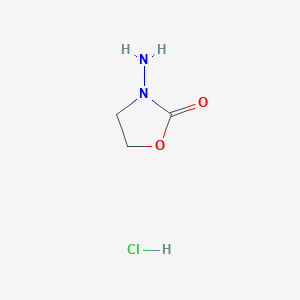

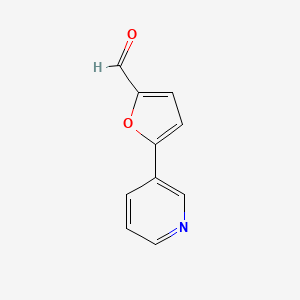

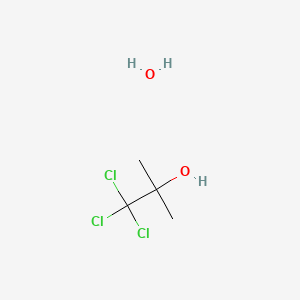

![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)

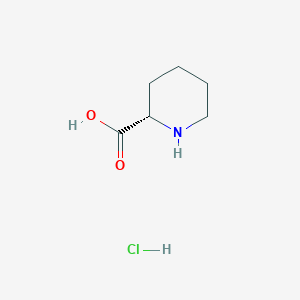

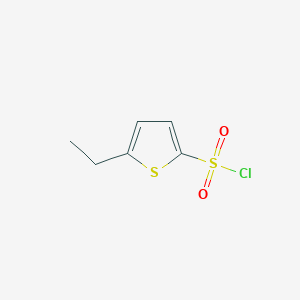

![Butanoic acid, 4-[(2-phenylethyl)amino]-](/img/structure/B1315014.png)